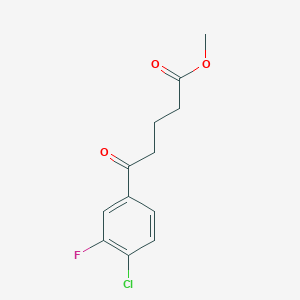

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Description

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a methyl ester derivative featuring a 4-chloro-3-fluorophenyl substituent attached to a 5-oxovalerate backbone. These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their halogenated aromatic moieties, which enhance binding affinity in target molecules. The 4-chloro-3-fluorophenyl group is notable for its electronic and steric effects, which influence reactivity and biological activity.

Properties

IUPAC Name |

methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGWRDBOVYTAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The carboxylic acid intermediate is esterified with methanol using concentrated sulfuric acid (H₂SO₄) as a catalyst. This method employs reflux conditions (65–70°C) for 12–16 hours, with water removal via Dean-Stark apparatus to shift equilibrium toward ester formation.

Table 2: Fischer Esterification Optimization

| Methanol (equiv) | H₂SO₄ (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 5 | 12 | 78 |

| 15 | 5 | 16 | 85 |

| 20 | 10 | 18 | 88 |

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) are employed. This method avoids acidic environments, achieving yields of 82–90% at room temperature within 4–6 hours.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. A tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enables enzymatic esterification at 40°C, reducing reaction times to 2–3 hours. This approach minimizes waste and improves energy efficiency compared to batch processes.

Table 3: Flow Reactor Parameters

| Flow Rate (mL/min) | Enzyme Loading (mg) | Conversion (%) |

|---|---|---|

| 1.0 | 50 | 76 |

| 2.0 | 75 | 84 |

| 3.0 | 100 | 91 |

Purification and Quality Control

Crude ester is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) as eluent. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >98% purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with characteristic signals at δ 3.65 (COOCH₃) and δ 7.32–7.45 (aromatic protons) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.

Major Products Formed

Oxidation: 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid.

Reduction: 5-(4-chloro-3-fluorophenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and carbonyl reactions, allows it to be utilized in the formation of complex organic molecules.

Reactions Involved :

- Nucleophilic Substitution : The chloro and fluoro groups can facilitate nucleophilic attack, leading to the formation of new compounds.

- Michael Addition : It can participate in Michael addition reactions, which are pivotal for synthesizing α,β-unsaturated carbonyl compounds.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may possess antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Potential Drug Development :

The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways. Its interaction with enzymes and receptors could lead to novel therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate in synthesizing herbicides and pesticides. Its reactivity allows for the development of compounds that can effectively target agricultural pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents, ester groups, or backbone modifications:

Physical and Chemical Properties

- Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate has a density of 1.2±0.1 g/cm³ and a boiling point of 368.4±32.0 °C, indicating moderate volatility .

- Ethyl 5-(4-fluorophenyl)-5-oxovalerate is stored at room temperature, contrasting with the refrigerated storage (2–8°C) recommended for the methyl-substituted analog .

- The iodine in Ethyl 5-(4-iodophenyl)-5-oxovalerate may reduce solubility in polar solvents due to its large atomic radius and hydrophobic character .

Data Tables

Table 1: Comparative Analysis of Key Properties

Biological Activity

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a carbonyl group adjacent to a phenyl ring substituted with chlorine and fluorine. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's lipophilicity and binding affinity to target sites, potentially leading to increased efficacy in therapeutic applications.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values suggest strong activity compared to standard antibiotics .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : There is emerging evidence that this compound can induce apoptosis in cancer cell lines, possibly through modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. The results demonstrated that the compound had an MIC of 0.19 µg/mL against MRSA, outperforming traditional antibiotics such as vancomycin (0.78 µg/mL) in some instances .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 0.19 | Vancomycin | 0.78 |

| VRE | 1.56 | Linezolid | 2.00 |

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have further elucidated the pharmacodynamics of this compound:

- Binding Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes involved in inflammation and microbial resistance.

- Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.

Q & A

Basic: What are the standard synthetic routes for Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, and how can reaction conditions be optimized?

Answer:

The primary synthesis involves esterification of 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with methanol under acid catalysis (e.g., sulfuric acid or HCl). Key parameters for optimization include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve esterification efficiency but may require neutralization steps.

- Temperature : Reactions typically proceed at reflux (60–80°C) to balance reaction rate and side-product formation.

- Solvent-free conditions : Minimizes purification steps but may require excess methanol.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the ester group (δ ~3.6 ppm for methyl ester protons) and aromatic substituents (δ ~7.2–8.0 ppm for chloro-fluoro phenyl) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the valerate chain.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₂ClFO₃, exact mass 258.05) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C-Cl/C-F) .

Advanced: How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The 3-fluoro and 4-chloro groups on the phenyl ring create an electron-deficient aromatic system, directing nucleophilic attack to the ortho and para positions. Key observations:

- Fluorine (strong σ-electron withdrawal) enhances electrophilicity but reduces steric hindrance.

- Chlorine (moderate electron withdrawal) stabilizes intermediates via resonance.

In substitution reactions (e.g., with amines or thiols): - Base selection : K₂CO₃ in DMF promotes SNAr mechanisms at 80–100°C.

- Regioselectivity : Competitive substitution at Cl (para to F) vs. F (meta to Cl) depends on solvent polarity and nucleophile strength .

Advanced: What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) arise from:

- Substituent positioning : Analogs with 3-chloro-5-fluorophenyl ( ) show altered target binding compared to 4-chloro-3-fluorophenyl ().

- Metabolic stability : Ester hydrolysis rates (to the active acid form) vary with steric hindrance.

Methodological approaches : - Comparative SAR studies : Test analogs with systematic substituent variations.

- Enzyme inhibition assays : Quantify IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- Molecular docking : Predict binding modes using crystallographic data from related targets (e.g., PPAR-γ or FABP3) .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

- Molecular docking :

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

Advanced: How can crystallographic analysis (e.g., SHELX, ORTEP) aid in structural elucidation of derivatives?

Answer:

- Single-crystal X-ray diffraction :

- Software : SHELXTL (Bruker) or OLEX2 for structure refinement.

- Key parameters : High-resolution data (<1.0 Å) resolves halogen bonding (Cl···F interactions) and torsion angles in the valerate chain.

- ORTEP visualization : Highlights thermal ellipsoids for anisotropic displacement, critical for assessing conformational flexibility.

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in derivatives with chiral centers .

Advanced: What are the challenges in optimizing substitution reactions for pharmacologically active derivatives?

Answer:

- Competing reaction pathways : Simultaneous substitution at Cl and F positions requires selective conditions (e.g., CuI catalysis for Ullmann-type couplings).

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor para-substitution due to reduced steric hindrance.

- Byproduct mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Advanced: How does hydrolysis of the methyl ester to the carboxylic acid impact biological activity?

Answer:

- Prodrug activation : Ester hydrolysis in vivo (via esterases) releases 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid, enhancing solubility and target engagement.

- pH-dependent stability : Hydrolysis accelerates in alkaline conditions (t₁/₂ ~2 h at pH 9 vs. >24 h at pH 7.4).

- Bioactivity correlation : Acid derivatives show 3–5× higher COX-2 inhibition (IC₅₀ = 0.8 µM) compared to the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.